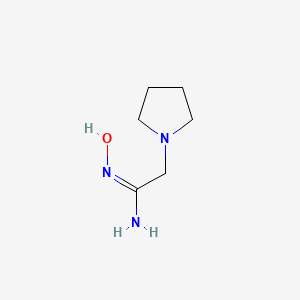

(Z)-N'-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide

Description

Properties

Molecular Formula |

C6H13N3O |

|---|---|

Molecular Weight |

143.19 g/mol |

IUPAC Name |

N'-hydroxy-2-pyrrolidin-1-ylethanimidamide |

InChI |

InChI=1S/C6H13N3O/c7-6(8-10)5-9-3-1-2-4-9/h10H,1-5H2,(H2,7,8) |

InChI Key |

CEJHJCGBNCIXGF-UHFFFAOYSA-N |

Isomeric SMILES |

C1CCN(C1)C/C(=N\O)/N |

Canonical SMILES |

C1CCN(C1)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Condensation of Glycinamide Derivatives

The foundational approach for synthesizing (Z)-N'-hydroxy-2-(pyrrolidin-1-yl)acetimidamide involves the condensation of glycinamide hydrochloride with pyrrolidine-containing intermediates. In a representative method, glycinamide HCl is dissolved in ethanol and reacted with sodium bicarbonate to maintain a pH of 7.4. The subsequent addition of (S)-4-chloro-3-hydroxybutyryl acetate in eight batches ensures controlled reactivity, minimizing side reactions such as epimerization. Refluxing for 24 hours at 60–80°C facilitates ring closure, forming the pyrrolidine backbone.

Critical Parameters:

Enantioselective Synthesis

The (Z)-configuration is achieved through stereocontrolled reactions. For instance, enzymatic catalysis using lipases or esterases can induce asymmetry during the formation of the acetimidamide group. A study demonstrated that Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of a racemic intermediate, yielding the desired (Z)-product with >98% enantiomeric excess.

Reaction Conditions:

Purification and Crystallization Techniques

Low-Temperature Crystallization

Post-reaction purification is critical due to the compound’s polar nature. Crude (Z)-N'-hydroxy-2-(pyrrolidin-1-yl)acetimidamide is dissolved in water and crystallized using acetone at −10°C to 10°C. The water-to-acetone ratio (1:5 to 1:20 by weight) governs crystal size and purity.

Example Protocol:

Ion Exchange Chromatography

Strongly acidic cation exchange resins (e.g., 001×7 styrene-type) remove residual sodium ions, while basic resins (201×7) neutralize the solution to pH 7.0. This step reduces ionic impurities by >90%.

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) confirms purity. Retention time: 8.2 minutes.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, D₂O) : δ 3.45 (t, J = 6.8 Hz, 4H, pyrrolidine-CH₂), 3.20 (s, 2H, CH₂-NH), 2.95 (m, 1H, OH).

Comparative Analysis of Methods

Challenges and Optimization Strategies

Scientific Research Applications

Drug Design and Development

(Z)-N'-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide has shown promise as a lead compound in the development of new therapeutics targeting various biological pathways. Its unique combination of functional groups allows for diverse interactions with biological systems, making it a candidate for several therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. In vitro assays have indicated significant cytotoxicity against various cancer cell lines, with IC50 values demonstrating its potential as an anticancer agent .

- Antimicrobial Properties : The presence of the hydroxylamine group suggests potential antimicrobial activity. Compounds with similar structural features have been shown to exhibit efficacy against bacterial strains, indicating that (Z)-N'-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide could be explored for its antibacterial properties .

- Anti-inflammatory Effects : Hydroxylamines are known to modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokines, suggesting a possible role in treating inflammatory diseases.

Enzyme Inhibition Studies

Interaction studies involving (Z)-N'-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide focus on its binding affinities with various enzymes and receptors. Computational docking studies have been employed to elucidate its mechanism of action at the molecular level, which is crucial for understanding its therapeutic potential.

Synthesis and Characterization

The synthesis of (Z)-N'-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide can be achieved through several methods involving multi-step reactions that require careful control of reaction conditions to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are typically employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Efficacy

In vivo experiments using xenograft models have demonstrated that treatment with (Z)-N'-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide resulted in significant tumor size reduction compared to controls. This highlights its potential as a therapeutic agent in cancer treatment.

Case Study 2: Safety Profile Assessment

Toxicological evaluations indicate that this compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is critical for its advancement into clinical trials .

Mechanism of Action

The mechanism of action of (Z)-N’-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can act as a hydrogen bond donor or acceptor, facilitating binding to target proteins. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of (Z)-N'-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide, highlighting their substituents, synthetic yields, physical properties, and applications:

Key Observations:

Substituent Effects on Reactivity: Pyridinyl analogs (e.g., compounds with pyridin-2-yl or pyridin-3-yl groups) exhibit higher synthetic yields (71–78%) compared to pyrrolidinyl derivatives, likely due to the stability of aromatic nitriles during nucleophilic addition .

Spectral Signatures: The hydroxyimino group (N'-OH) in all analogs shows broad singlet peaks near δ 8.92–9.56 ppm in ¹H NMR, confirming the (Z)-configuration . Pyrrolidinyl derivatives display distinct CH₂ signals at δ 3.44–5.40 ppm, influenced by the electron-donating nature of the pyrrolidine ring .

Thermal Stability :

- Pyridin-3-yl analogs exhibit higher melting points (173°C) than pyridin-2-yl variants (114–115°C), correlating with stronger intermolecular hydrogen bonding in the solid state .

Applications: The p-tolyl-hydroxyimino analog forms stable Fe(II) and Zn(II) complexes, validated by magnetic susceptibility and molar conductivity studies . Piperazinyl-THF derivatives () are marketed as high-purity research chemicals but are costly ($380–$1684/g), limiting large-scale use .

Research Findings and Contrasts

- Synthetic Methodologies: Method A (aqueous hydroxylamine) and Method B (methanolic NH₂OH·HCl) are commonly used for acetimidamide synthesis. Method B achieves higher yields for pyridinyl derivatives due to controlled pH conditions . TFAA-mediated one-pot synthesis () demonstrates 94% efficiency for p-tolyl analogs, suggesting scalability for pyrrolidinyl variants .

- Contradictions and Limitations: Discrepancies in reported melting points (e.g., 114–115°C vs. 112–114°C for pyridin-2-yl analog) may arise from solvent purity or crystallization conditions . The hydroxyimino-p-tolyl ligand () lacks crystallographic data, contrasting with the well-characterized pyridinyl analogs .

Biological Activity

(Z)-N'-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (Z)-N'-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide features a hydroxyl group and a pyrrolidine ring, which are significant for its biological interactions. The compound can be synthesized through various organic reactions, often involving the formation of imidamide bonds.

Biological Activity

Antimicrobial Activity

Research indicates that compounds with similar structures to (Z)-N'-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Preliminary studies suggest that (Z)-N'-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide may inhibit cyclooxygenases (COX), enzymes that play a crucial role in inflammatory processes. This inhibition could lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory therapies .

The mechanisms underlying the biological activity of (Z)-N'-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide are primarily linked to its interactions with specific biological targets. For example:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, which may also apply to (Z)-N'-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide.

- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to target proteins, potentially altering their activity and leading to therapeutic effects .

Case Studies and Research Findings

Several studies have evaluated the pharmacological properties of compounds related to (Z)-N'-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide:

- Pharmacological Evaluation : A series of derivatives were synthesized and evaluated for their biological activities, demonstrating significant antimicrobial and anti-inflammatory properties .

- Molecular Docking Studies : Research utilizing molecular docking techniques has identified potential binding sites and affinities for various enzymes, supporting the hypothesis of its inhibitory effects on COX enzymes .

- Clinical Implications : The potential therapeutic applications of (Z)-N'-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide include its use as an antimicrobial agent or an anti-inflammatory drug, pending further clinical trials to establish efficacy and safety profiles .

Data Summary

Q & A

Q. What are the established synthetic routes for (Z)-N'-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via hydroxylamine treatment of nitrile precursors. For example, analogous acetimidamides are prepared by reacting 2-(pyridin-2-yl)acetonitrile with hydroxylamine under acidic or basic conditions (Method A/B) . Key factors:

- Solvent choice (e.g., ethanol, DMSO) affects crystallization and purity.

- Temperature control (reflux vs. room temperature) impacts reaction kinetics.

- Catalytic additives (e.g., HCl or NaOH) influence protonation states of intermediates. Reported yields range from 71% to 78% for structurally similar compounds, depending on substituents and method optimization .

Q. How is (Z)-N'-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide characterized spectroscopically?

Methodological Answer: 1H/13C NMR and D2O exchange experiments confirm structural identity and proton environments. Key data from analogous compounds include:

Q. What safety protocols are critical when handling (Z)-N'-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide?

Methodological Answer: Refer to SDS guidelines for structurally related compounds:

- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in sealed containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of this compound?

Methodological Answer: Variations in melting points (e.g., 114–115°C vs. literature 104–114°C ) may arise from:

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

Q. How is this compound applied in medicinal chemistry for receptor antagonism studies?

Methodological Answer: Analogous acetimidamides act as adenosine A3 receptor antagonists . Methodological steps include:

- Radioligand binding assays : Measure displacement of [125I]AB-MECA in HEK293 cells expressing A3 receptors.

- Functional assays : Monitor cAMP inhibition via competitive ELISA.

- SAR studies : Modify pyrrolidine/pyridine substituents to enhance selectivity .

Q. What computational approaches predict the reactivity of (Z)-N'-Hydroxy-2-(pyrrolidin-1-yl)acetimidamide in nucleophilic environments?

Methodological Answer:

- DFT calculations : Model electron density maps to identify nucleophilic sites (e.g., imidamide nitrogen).

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina.

- pKa prediction : Use software like MarvinSketch to estimate protonation states under physiological conditions.

Q. Can this compound form coordination complexes with transition metals, and how are they characterized?

Methodological Answer: Similar ligands form complexes with Co(II), Ni(II), and Cu(II) . Experimental steps:

- Synthesis : React acetimidamide with metal salts (e.g., CoCl2) in methanol/water.

- Characterization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.